molecular formula C7H4N2O6 B044879 3,4-Dinitrobenzoic acid CAS No. 528-45-0

3,4-Dinitrobenzoic acid

Cat. No.: B044879
CAS No.: 528-45-0
M. Wt: 212.12 g/mol
InChI Key: OMVRRHJJQILIJX-UHFFFAOYSA-N
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Description

3,4-Dinitrobenzoic acid (C₇H₄N₂O₆, molecular weight 212.12 g/mol, CAS 528-45-0) is a nitro-substituted benzoic acid derivative characterized by nitro groups at the 3- and 4-positions of the aromatic ring and a carboxylic acid group at position 1 . It is synthesized via oxidation of intermediates such as 3-nitro-4-nitrosotoluene, yielding ~85% purity after crystallization . The compound is a light-colored crystalline solid with a melting point of 158–162°C and moderate solubility in water (0.032 molal at 25°C) . Its applications span pharmaceuticals (e.g., as intermediates for benzimidazole derivatives ), fluorescent probes for glutathione S-transferase (GST) detection , and polymer-supported synthesis under microwave conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dinitrobenzoic acid can be synthesized through the nitration of benzoic acid. The nitration process involves the use of a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at controlled temperatures to ensure the selective nitration of the benzoic acid to form this compound .

Industrial Production Methods: On an industrial scale, this compound is produced by the selective oxidation of a mixture of dinitrotoluenes. This process involves the partial oxidation of the dinitrotoluene mixture using an inorganic oxidizing agent, often in the presence of solvents. This method allows for the efficient production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dinitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Inorganic oxidizing agents such as potassium permanganate or ozone-oxygen mixtures.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemical Probe in Biological Studies

DNBA is widely used as a chemical probe to study biological processes. It aids researchers in understanding disease mechanisms and cellular pathways. For instance, it serves as a substrate for glutathione S-transferase (GST), facilitating enzyme imaging and studies related to detoxification processes .

Medicinal Chemistry

In the pharmaceutical industry, DNBA is utilized as an intermediate in synthesizing various drugs. It is particularly significant in developing compounds with potential therapeutic benefits, including anticancer agents and antibiotics. Its derivatives are explored for their biological activities, leading to the discovery of new drug candidates .

Synthesis of Complex Organic Compounds

DNBA acts as a precursor for synthesizing more complex organic compounds, such as metabolites of Brimonidine, a medication used to treat glaucoma . This application highlights its role in drug development and the synthesis of bioactive molecules.

Production of Dyes and Agrochemicals

DNBA is employed in producing dyes and agrochemicals due to its reactive nitro groups, which can undergo further chemical transformations. Its utility as a building block in these industries underscores its importance in commercial applications .

Corrosion Inhibition

The compound has been identified as an effective corrosion inhibitor, helping protect metals from oxidative damage in various industrial settings .

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of novel anticancer agents using DNBA as a starting material. The research demonstrated that derivatives of DNBA exhibited significant cytotoxicity against cancer cell lines, indicating potential for further development into therapeutic drugs .

Case Study 2: GST Substrate Applications

Research investigating DNBA's role as a GST substrate revealed its effectiveness in enzyme assays aimed at understanding detoxification mechanisms in cells. This application has implications for drug metabolism studies and understanding resistance mechanisms in cancer therapy .

Data Table: Summary of Applications

Application AreaSpecific UseExamples/Notes
Biological ResearchChemical probe for studying diseasesSubstrate for GST; enzyme imaging
Medicinal ChemistryIntermediate for drug synthesisAnticancer agents; antibiotics
Organic SynthesisPrecursor for complex compoundsMetabolites of Brimonidine
Industrial ChemistryProduction of dyes and agrochemicalsReactive nitro groups for further transformations
Corrosion InhibitionProtecting metals from oxidative damageUsed in various industrial applications

Mechanism of Action

The mechanism of action of 3,4-Dinitrobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, when used as an antifungal agent, it interferes with the synthesis of ergosterol in fungal cell membranes, leading to cell membrane disruption and fungal cell death. The compound’s nitro groups play a crucial role in its antimicrobial activity by generating reactive nitrogen species that damage cellular components .

Comparison with Similar Compounds

Comparison with Structural Analogues

Physicochemical Properties

Solubility and Stability

The positions of nitro groups significantly influence solubility and stability (Table 1). 3,4-Dinitrobenzoic acid exhibits higher solubility than 3,5-dinitrobenzoic acid (0.029 molal) but lower than benzoic acid (0.028 molal) . Its thermal stability in coordination complexes depends on structural dimensionality: 1D polymeric complexes decompose explosively at low temperatures, while 3D frameworks are more stable .

Table 1: Solubility of this compound and Analogues

Compound Solubility (molal, 25°C)
This compound 0.032
3,5-Dinitrobenzoic acid 0.029
Benzoic acid 0.028
4-Chloro-3,5-dinitrobenzoic acid 0.010

Data sourced from Hodgman et al. (as cited in )

Electronic and Structural Features

For this compound, electron-withdrawing nitro groups at adjacent positions create a polarized aromatic ring, enhancing reactivity in charge-transfer complexes . In contrast, 2,4- and 3,5-isomers exhibit more symmetrical electron density, affecting their coordination behavior and explosive decomposition tendencies .

Environmental and Degradation Behavior

  • 3,5-Dinitrobenzoic acid : Rapidly mineralized by C. testosteroni A3, reducing dissolved organic carbon by 86% in 24 hours .

Biological Activity

3,4-Dinitrobenzoic acid (DNBA) is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and biochemistry. This article provides a comprehensive overview of the biological activity of DNBA, including its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its yellowish crystalline structure and is primarily synthesized through the selective oxidation of a mixture of dinitrotoluenes. The process yields high purity levels of DNBA, making it suitable for various applications in scientific research and industry .

Mechanisms of Biological Activity

The biological activity of DNBA is largely attributed to its nitro groups, which can undergo enzymatic reduction. This process often leads to the formation of reactive intermediates that exhibit antimicrobial and anticancer properties. The mechanism involves the action of nitroreductase (NTR) enzymes, which catalyze the reduction of the nitro groups into amines or hydroxylamines, contributing to the compound's bioactivity against various pathogens and cancer cells .

Antimicrobial Activity

Research has demonstrated that DNBA exhibits significant antimicrobial properties. In particular, studies have shown its effectiveness against several bacterial strains:

  • Staphylococcus aureus : DNBA showed a minimum inhibitory concentration (MIC) of 39 µg/L.
  • Escherichia coli : Similar antibacterial activity was observed.

These findings suggest that DNBA may be a viable candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance .

Anticancer Properties

The anticancer potential of DNBA has been explored in various studies. For instance, metal complexes formed with DNBA as a ligand have demonstrated enhanced cytotoxicity against cancer cell lines. The IC50 values indicated that these complexes were more effective than free ligands in inhibiting tumor growth. Flow cytometry analyses revealed that treatment with these complexes induced apoptosis in cancer cells, confirming their potential as anticancer agents .

Table 1: Summary of Biological Activities of this compound

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC: 39 µg/L
AntimicrobialEscherichia coliSignificant growth inhibition
AnticancerBreast cancer cell linesIC50 values indicate cytotoxicity
Enzyme InhibitionGlutathione S-transferase (GST)Specific substrate for enzyme studies

Notable Research Findings

  • Antimicrobial Studies : A study highlighted that DNBA and its metal complexes exhibited superior antibacterial activity compared to traditional antibiotics like tetracycline against resistant strains .
  • Cytotoxicity Assessments : Research utilizing MTT assays indicated that DNBA derivatives significantly reduced cell viability in various cancer cell lines, showcasing their potential as therapeutic agents .
  • Mechanistic Insights : Investigations into the enzymatic pathways revealed that DNBA's action involves modulation of cellular redox states and induction of oxidative stress in targeted cells, leading to apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-dinitrobenzoic acid in a laboratory setting?

  • Methodological Answer : Synthesis typically involves nitration of benzoic acid derivatives. A common approach is the direct nitration of 3-nitrobenzoic acid using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C). Post-reaction, the crude product is purified via recrystallization from ethanol or hot water, yielding >98% purity (GC/HPLC) . Key parameters include stoichiometric control of nitrating agents to avoid over-nitration and side products.

Q. How can researchers ensure the purity of this compound post-synthesis?

  • Methodological Answer : Purity is validated using a combination of techniques:

  • Melting Point Analysis : Compare observed melting points (164–167°C) with literature values .
  • Chromatography : HPLC (≥98.5% purity) and GC analysis detect trace impurities like unreacted precursors .
  • Neutralization Titration : Quantify carboxylic acid content via titration with standardized NaOH .

Q. What solvents are optimal for dissolving this compound in experimental setups?

  • Methodological Answer : Solubility varies significantly with solvent polarity and temperature:

  • High Solubility : Ethanol (50 mg/mL), methanol, and hot water (6.7 g/L at 25°C) .
  • Low Solubility : Cold water and non-polar solvents (e.g., hexane).
  • Predictive Models : Use Abraham solvation parameters to estimate solubility in untested solvents .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (P264, P305+P351+P338 precautions) .
  • Waste Disposal : Classify as hazardous waste (UN1325) and neutralize with alkaline solutions before disposal .

Advanced Research Questions

Q. How does the thermal decomposition profile of this compound influence its storage and application?

  • Methodological Answer : Thermal decomposition occurs at ~318°C (range: 196–351°C), producing nitro radicals and CO₂. For high-temperature reactions (e.g., polymer synthesis), use inert atmospheres to suppress decomposition. Storage below 15°C in dark, airtight containers prevents premature degradation .

Q. What computational models predict the physicochemical properties of this compound?

  • Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors with properties like solubility and thermal stability. For example:

  • Thermal Decomposition : A QSPR model (R² = 0.84–0.90) predicts decomposition temperatures using electronic and steric parameters .
  • Solubility : Abraham equations estimate log solubility within ±0.15 log units in alcohols and ethers .

Q. How can this compound be utilized as a precursor in synthesizing coordination complexes?

  • Methodological Answer : The carboxylic acid and nitro groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺). Experimental steps:

  • Reaction Design : React with metal salts in ethanol/water mixtures at 60–80°C.
  • Characterization : Confirm complex formation via FTIR (C=O and NO₂ stretching) and X-ray crystallography .

Q. How do researchers resolve discrepancies in reported physicochemical data (e.g., melting points)?

  • Methodological Answer : Discrepancies (e.g., melting points: 163–167°C ) arise from purity differences or measurement techniques. Resolve via:

  • Differential Scanning Calorimetry (DSC) : Provides precise phase-transition data.
  • Cross-Validation : Compare multiple analytical methods (HPLC, NMR) to confirm purity .

Properties

IUPAC Name

3,4-dinitrobenzoic acid
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InChI

InChI=1S/C7H4N2O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11)
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InChI Key

OMVRRHJJQILIJX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H4N2O6
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DSSTOX Substance ID

DTXSID1060180
Record name Benzoic acid, 3,4-dinitro-
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Molecular Weight

212.12 g/mol
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Physical Description

Off-white or yellow crystalline solid; [Alfa Aesar MSDS]
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Vapor Pressure

0.00000141 [mmHg]
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CAS No.

528-45-0
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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